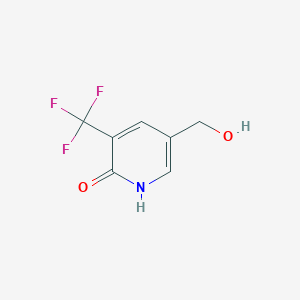

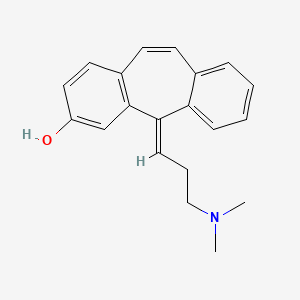

Tert-butyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its versatility and is used in various fields of scientific research, unlocking potential breakthroughs.

Métodos De Preparación

The synthesis of tert-butyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate involves several steps. One common method is the copper-catalyzed direct trifluoromethylthiolation of indoles using tert-butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate as a trifluoromethylthiolation reagent . This method is preferred due to its mild reaction conditions, good atom economy, and the use of cheap and readily accessible reagents .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

This compound is used in diverse scientific research applications. Its versatility allows for experimentation in various fields, including chemistry, biology, medicine, and industry. For example, it is used in the copper-catalyzed direct trifluoromethylthiolation of indoles, which is a significant reaction in organic chemistry . Additionally, it has potential therapeutic applications due to its unique chemical properties.

Mecanismo De Acción

Comparación Con Compuestos Similares

Tert-butyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate is unique due to its ability to introduce trifluoromethyl groups into molecular structures through radical trifluoromethylation . Similar compounds include tert-butyl 4-(2-(((trifluoromethyl)sulfonyl)oxy)phenyl)piperidine-1-carboxylate and 2-tert-butyl-4-methylphenol . These compounds share some chemical properties but differ in their specific applications and reactivity.

Propiedades

Fórmula molecular |

C15H19F3O5S |

|---|---|

Peso molecular |

368.4 g/mol |

Nombre IUPAC |

tert-butyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate |

InChI |

InChI=1S/C15H19F3O5S/c1-14(2,3)22-13(19)12(23-24(20,21)15(16,17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |

Clave InChI |

FRGJVBLCTPMQMQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)

![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)

![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)

![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)

![2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12287513.png)